4-Fluoroeticlopride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

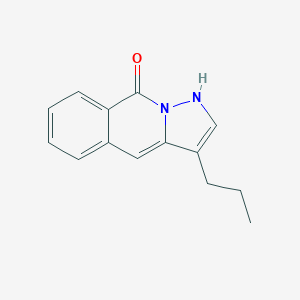

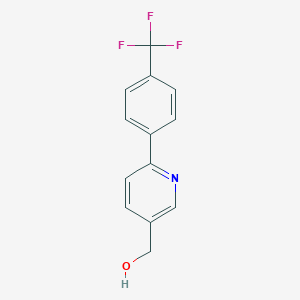

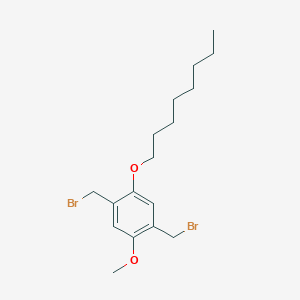

4-Fluoroeticlopride is a chemical compound that is used in scientific research to study the dopamine D2 receptor in the brain. It is a derivative of eticlopride, which is a selective dopamine D2 receptor antagonist. 4-Fluoroeticlopride has a fluorine atom attached to the phenyl ring of the eticlopride molecule, which enhances its binding affinity to the dopamine D2 receptor.

Wirkmechanismus

4-Fluoroeticlopride binds to the dopamine D2 receptor with high affinity and selectivity. It acts as a competitive antagonist, blocking the binding of dopamine to the receptor. This leads to a decrease in the activation of the dopamine D2 receptor signaling pathway, which results in a decrease in dopamine-mediated neurotransmission.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4-Fluoroeticlopride depend on the dose and duration of exposure. In general, 4-Fluoroeticlopride has been shown to decrease dopamine-mediated neurotransmission in the brain. This can lead to changes in behavior, mood, and movement. In animal studies, 4-Fluoroeticlopride has been shown to induce catalepsy, a state of immobility and rigidity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Fluoroeticlopride in lab experiments include its high affinity and selectivity for the dopamine D2 receptor, which allows for precise manipulation of dopamine-mediated neurotransmission. Additionally, 4-Fluoroeticlopride is relatively stable and easy to synthesize.

The limitations of using 4-Fluoroeticlopride in lab experiments include its potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound. Additionally, 4-Fluoroeticlopride may not be suitable for studying other aspects of dopamine signaling, such as dopamine release or uptake.

Zukünftige Richtungen

Possible future directions for research on 4-Fluoroeticlopride include:

1. Studying the effects of chronic exposure to 4-Fluoroeticlopride on dopamine-mediated neurotransmission and behavior.

2. Investigating the potential therapeutic applications of 4-Fluoroeticlopride in neurological and psychiatric disorders.

3. Developing new derivatives of 4-Fluoroeticlopride with enhanced affinity and selectivity for the dopamine D2 receptor.

4. Using 4-Fluoroeticlopride in combination with other compounds to study complex interactions between neurotransmitter systems.

5. Developing new methods for administering 4-Fluoroeticlopride, such as microinjection or transdermal delivery, to improve its utility in lab experiments.

In conclusion, 4-Fluoroeticlopride is a valuable tool for studying the dopamine D2 receptor in the brain. Its high affinity and selectivity make it a useful compound for manipulating dopamine-mediated neurotransmission. However, caution should be taken when handling and administering 4-Fluoroeticlopride, and further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

The synthesis of 4-Fluoroeticlopride involves the reaction of eticlopride with a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST). The reaction takes place in the presence of a base, such as potassium carbonate or sodium hydride, and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is purified by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

4-Fluoroeticlopride is used in scientific research to study the dopamine D2 receptor in the brain. The dopamine D2 receptor is a G protein-coupled receptor that is involved in the regulation of mood, motivation, reward, and movement. Dysfunction of the dopamine D2 receptor has been implicated in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

Eigenschaften

CAS-Nummer |

140161-12-2 |

|---|---|

Produktname |

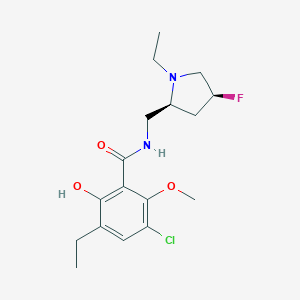

4-Fluoroeticlopride |

Molekularformel |

C17H24ClFN2O3 |

Molekulargewicht |

358.8 g/mol |

IUPAC-Name |

5-chloro-3-ethyl-N-[[(2S,4S)-1-ethyl-4-fluoropyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |

InChI |

InChI=1S/C17H24ClFN2O3/c1-4-10-6-13(18)16(24-3)14(15(10)22)17(23)20-8-12-7-11(19)9-21(12)5-2/h6,11-12,22H,4-5,7-9H2,1-3H3,(H,20,23)/t11-,12-/m0/s1 |

InChI-Schlüssel |

YTQYESASLXVXHN-RYUDHWBXSA-N |

Isomerische SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2C[C@@H](CN2CC)F)OC)Cl |

SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |

Kanonische SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |

Andere CAS-Nummern |

140161-12-2 |

Synonyme |

3-chloro-5-ethyl-N-((1-ethyl-2-(4-fluoropyrrolidinyl))methyl)-6-hydroxy-2-methoxybenzamide 4-fluoroeticlopride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)